1H-Benzotriazole, sodium salt
Overview
Description
1H-Benzotriazole, sodium salt is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3. Benzotriazole itself is known for its five-membered ring containing three consecutive nitrogen atoms, forming a bicyclic structure with fused benzene and triazole rings . The sodium salt form of 1H-Benzotriazole is widely used in various industrial applications, particularly as a corrosion inhibitor.
Mechanism of Action
Target of Action
1H-Benzotriazole, sodium salt, also known as Benzotriazole, sodium salt, is primarily used as a corrosion inhibitor . Its main target is the copper surface . The compound forms a stable coordination compound on the copper surface, preventing corrosion .
Mode of Action
Benzotriazole acts as a weak acid and a very weak Brønsted base . It can bind to other species, utilizing the lone pair electrons . When applied to a copper surface, it forms a stable coordination compound, behaving as a corrosion inhibitor .
Biochemical Pathways
It’s known that benzotriazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based n,o-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .
Pharmacokinetics
It’s known that benzotriazole is soluble in water , which could influence its bioavailability.
Result of Action
The primary result of Benzotriazole’s action is the prevention of corrosion on copper surfaces . By forming a stable coordination compound on the copper surface, it inhibits the excessive corrosion of copper .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzotriazole. For instance, the reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of Benzotriazole . Furthermore, Benzotriazole is continuously emitted, finding its way through wastewater treatments, accumulating in subsoil and travelling through aquifers used for drinking water .
Biochemical Analysis
Biochemical Properties
1H-Benzotriazole, sodium salt, is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Benzotriazole derivatives have been found to exhibit outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that this compound, may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The benzotriazole fragment is known to stabilize α-negative charges and radicals, which could potentially influence its interactions with biomolecules at the molecular level
Temporal Effects in Laboratory Settings
Most benzotriazole derivatives are characterized by a long shelf-life and are stable under a variety of conditions . This suggests that this compound, may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole can be synthesized through the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The process involves diazotization of one of the amine groups . The sodium salt form is typically prepared by neutralizing 1H-Benzotriazole with sodium hydroxide.
Industrial Production Methods: Industrial production of 1H-Benzotriazole, sodium salt often involves large-scale synthesis using the aforementioned method, followed by purification processes such as recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: It participates in nucleophilic substitution reactions, forming N-substituted benzotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include lead(IV) acetate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Leads to the formation of benzyne, which dimerizes to biphenylene.
Reduction: Produces various hydrogenated benzotriazole derivatives.
Substitution: Yields N-substituted benzotriazoles.
Scientific Research Applications
1H-Benzotriazole, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor for metals, particularly copper.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a stabilizing agent in pharmaceuticals.
Industry: Utilized in cooling water systems, antifreezes, engine oils, and hydraulic fluids.
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with similar corrosion-inhibiting properties.
Tolyltriazole: A derivative of benzotriazole with additional methyl groups, used for similar applications.
Uniqueness: 1H-Benzotriazole, sodium salt is unique due to its high stability, versatility in various chemical reactions, and effectiveness as a corrosion inhibitor. Its ability to form stable coordination compounds with metals sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;benzotriazol-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQWBKETUXWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]N=N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065868 | |
Record name | Sodium 1H-benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Benzotriazole, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15217-42-2 | |
Record name | 1H-Benzotriazole, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 1H-benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1H-benzotriazolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1H-benzotriazole, sodium salt in the reactions described in the research paper?
A1: The research paper demonstrates that this compound acts as a nucleophile in reactions with 1-(N-acylamino)alkyltriarylphosphonium salts. [] This reaction leads to the formation of α-amidoalkylated benzotriazole derivatives. The reaction is facilitated by the weakened Cα-P+ bond strength in the phosphonium salt, allowing for efficient nucleophilic attack by the benzotriazole salt.
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